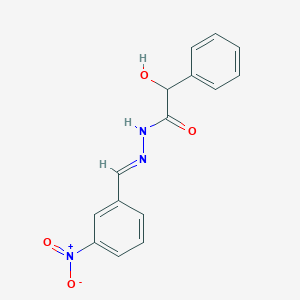
5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as EMT, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. EMT belongs to the class of quinoline derivatives and has been shown to possess a range of biological activities.
Mécanisme D'action
The mechanism of action of 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the NF-κB and STAT3 signaling pathways, which are involved in inflammation and cancer progression. 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to activate the AMPK signaling pathway, which is involved in cellular energy homeostasis.
Biochemical and Physiological Effects:
5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has been shown to possess antioxidant effects by scavenging free radicals. 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess neuroprotective effects by reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified. 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its biological activities, and there are several assays available to measure its effects. However, 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one also has some limitations for lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential therapeutic applications. The synthesis of 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one can be challenging, and the yield and purity of the compound can vary.
Orientations Futures
There are several future directions for research on 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One area of research is the development of 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one in various diseases, including cancer, inflammation, and neurodegenerative diseases. The mechanism of action of 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one also requires further investigation to better understand its biological activities. Overall, 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has shown promising results in scientific research, and further studies are needed to fully explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 6-methoxy-2-aminobenzaldehyde with ethyl acetoacetate and thiourea in the presence of glacial acetic acid. The resulting product is then treated with methyl iodide to form 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. The synthesis of 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C16H16N2O2S2 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(5Z)-5-(1-ethyl-6-methoxyquinolin-2-ylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N2O2S2/c1-4-18-12-8-6-11(20-3)9-10(12)5-7-13(18)14-15(19)17(2)16(21)22-14/h5-9H,4H2,1-3H3/b14-13- |
Clé InChI |
IIKKPFRAYYCJTJ-YPKPFQOOSA-N |
SMILES isomérique |
CCN\1C2=C(C=C/C1=C/3\C(=O)N(C(=S)S3)C)C=C(C=C2)OC |
SMILES |
CCN1C2=C(C=CC1=C3C(=O)N(C(=S)S3)C)C=C(C=C2)OC |
SMILES canonique |
CCN1C2=C(C=CC1=C3C(=O)N(C(=S)S3)C)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B274150.png)
![5-methyl-2-phenyl-4-[(2E)-2-(5-phenylpyrazol-3-ylidene)hydrazinyl]-4H-pyrazol-3-one](/img/structure/B274151.png)
![diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B274154.png)
![1,5-dimethyl-4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B274155.png)


![3-(4-Bromophenyl)-2-[(4-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274158.png)
![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)



![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)

